tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
Structural and Functional Differences
The compound’s unique substitution pattern distinguishes it from other indolylboronates (Table 1):
Table 1: Comparison with related indolylboronate esters
Key Observations:
- Positional Isomerism : The 2-boronate substitution in the target compound contrasts with common 3-boronate analogs (e.g., PubChem CID 53217186), altering electronic delocalization in the indole system.
- Steric Effects : The tert-butyl carbamate at position 1 creates greater steric hindrance than silyl-protected analogs (e.g., N-TIPS derivatives), influencing reactivity in cross-coupling reactions.
- Synthetic Utility : The 2-boronate group enables regioselective functionalization, unlike 7-boronate variants (e.g., Indole-7-boronic acid pinacol ester), which exhibit distinct reactivity patterns.
Properties
IUPAC Name |
tert-butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO4/c1-13-9-10-14-12-16(21-25-19(5,6)20(7,8)26-21)22(15(14)11-13)17(23)24-18(2,3)4/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSHMNWOLUBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682198 | |
| Record name | tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-10-6 | |
| Record name | 1,1-Dimethylethyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 equiv), 4-dimethylaminopyridine (DMAP, catalytic).
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : 0–25°C.
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Time : 2–4 hours.
Mechanistic Insights
DMAP activates Boc₂O, facilitating nucleophilic attack by the indole nitrogen. The reaction proceeds via a mixed carbonate intermediate, releasing CO₂ and tert-butanol.
Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding >95% purity. Analytical confirmation includes:
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¹H NMR : Disappearance of indole NH signal (~8.5 ppm) and appearance of Boc carbonyl (δ ~1.5 ppm for tert-butyl, δ ~153 ppm in ¹³C NMR).
Step 2: C2-Borylation Methods
The Boc-protected intermediate undergoes regioselective borylation at C2. Two primary methodologies are employed:
Iridium-Catalyzed Borylation
Catalyst System :
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(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer (2 mol%).
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4,4′-Di-tert-butyl-2,2′-bipyridine (4 mol%).
Reaction Conditions :
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Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).
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Solvent : Cyclohexane.
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Temperature : 60°C.
Mechanism :
The iridium catalyst activates the C2–H bond via oxidative addition, forming a metalacycle intermediate. Transmetallation with B₂pin₂ delivers the boronate product, with H₂ elimination mitigated by the solvent.
Metal-Free Borylation
Reagents :
-
Boron trichloride (BCl₃, 2 equiv).
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2,6-Lutidine (4 equiv).
Conditions :
Acceleration Additive :
Norbornadiene (nbd, 1 equiv) reduces reaction time to 12 hours at 25°C by scavenging H₂.
Limitations :
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Iridium Method | Metal-Free Method |
|---|---|---|
| Temperature | 60°C | 120°C (25°C with nbd) |
| Solvent | Cyclohexane | Toluene |
| Boc Stability | >98% retained | 85–90% retained |
Catalyst Loading
Reducing iridium catalyst to 1 mol% decreases yield to 55%, underscoring the need for optimal loading.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions may require bases such as triethylamine or pyridine.
Coupling: Palladium catalysts, bases like potassium carbonate; reactions are conducted in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted indole compounds, and coupled products with various aryl or vinyl groups.
Scientific Research Applications
Structure and Composition
The molecular formula of tert-butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is with a molecular weight of approximately 357.3 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety, which contribute to its reactivity and utility in synthetic applications .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its boron-containing structure allows for efficient C–H functionalization reactions. Studies have demonstrated its effectiveness in the direct functionalization of indoles through arene C–H boronation methods .
Medicinal Chemistry
The compound has shown promise as a precursor for the synthesis of biologically active molecules. For instance, it can be transformed into various derivatives that exhibit anti-cancer properties or act as enzyme inhibitors. The incorporation of the dioxaborolane moiety enhances the compound's lipophilicity and bioavailability .
Material Science
Due to its unique structure, this compound can also be explored in the development of new materials. Its ability to form stable complexes with metals opens avenues for applications in catalysis and materials engineering.
Case Study 1: Direct C7 Functionalization of Tryptophan
In a study focusing on the direct C7 functionalization of tryptophan derivatives using this compound as a reagent demonstrated high yields and selectivity in synthesizing methylated indoles . This method highlights the compound's utility in synthesizing complex indole derivatives efficiently.
Case Study 2: Synthesis of Bioactive Indole Derivatives
Research has indicated that the compound can be transformed into various indole derivatives that possess significant biological activity. For example, derivatives synthesized from this compound have been tested for their inhibitory effects on specific cancer cell lines . The results showed promising activity against multiple targets.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester moiety allows the compound to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Boronate Position :
- The target compound has the boronate group at the 2-position of the indole, whereas analogs like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate place it at the 3-position . This positional isomerism affects electronic properties and coupling efficiency; 2-boronates often exhibit higher reactivity in Suzuki reactions due to reduced steric hindrance.
Substituent Effects: The 6-methyl group in the target compound enhances steric protection of the boronate, improving stability during storage and reaction conditions.
Heterocycle Variations :
Stability and Handling
- Boc Protection : All tert-butyl carbamate-protected analogs (e.g., ) show improved air and moisture stability compared to unprotected boronic acids.
- Storage : Recommended storage at -20°C under inert atmosphere is critical for maintaining boronate integrity, especially for electron-rich derivatives like the 6-methyl analog .
Biological Activity
tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 358.24 g/mol
- CAS Number : 1426231-87-9
- InChI Key : [InChI Key details]
The presence of the dioxaborolane moiety is significant as it is known to enhance the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : The indole framework is synthesized through cyclization reactions involving appropriate precursors.
- Boronation : The introduction of the dioxaborolane group is achieved using boron reagents under controlled conditions.
- Esterification : The final product is obtained through esterification of the carboxylic acid with tert-butyl alcohol.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane groups exhibit notable anticancer properties. The mechanism of action appears to involve:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it interacts with CDK6 and other related kinases, which are crucial for cell cycle regulation .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of this compound. It may exert these effects through:
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it helps protect neuronal cells from oxidative stress .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models. The study noted a decrease in the phosphorylation of key signaling proteins involved in tumor growth .
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results showed that treated animals exhibited improved cognitive function and reduced markers of neuroinflammation compared to controls .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 358.24 g/mol |
| CAS Number | 1426231-87-9 |
| Anticancer Activity | Inhibits CDK6 |
| Neuroprotective Activity | Reduces oxidative stress |
Q & A
Basic Questions
What are the common synthetic routes for preparing tert-Butyl 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed coupling of aryl halides with boronic esters) and subsequent Boc protection of the indole nitrogen.
- Step 1: Start with a halogenated indole precursor (e.g., 6-methyl-2-bromo-1H-indole).
- Step 2: Couple with a pinacol boronic ester using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane under inert conditions .
- Step 3: Protect the indole nitrogen with tert-butoxycarbonyl (Boc) groups using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) .
- Key Variables: Aryl halide reactivity (bromides yield higher efficiency than chlorides, as seen in yields of 32% vs. 65% for analogous compounds) .
How is the compound purified post-synthesis?
Methodological Answer:
Purification involves column chromatography and recrystallization :
- Chromatography: Use silica gel columns with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) to isolate the product. Monitor via TLC (Rf ~0.4–0.6) .
- Recrystallization: Dissolve in minimal dichloromethane and precipitate with hexane for crystalline purity. Storage at –20°C in sealed containers prevents decomposition .
What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Use DART-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.22) .
- X-ray Crystallography: Resolve crystal structures using SHELX software for bond-length validation (e.g., B–O bond ~1.36 Å) .
Advanced Questions
How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?
Methodological Answer:
Optimize based on:
- Catalyst Systems: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for air-sensitive reactions. Additives like K₂CO₃ improve coupling efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of boronates but may increase side reactions. THF balances reactivity and stability .
- Substrate Ratios: Use a 1.2:1 molar ratio of boronic ester to aryl halide to minimize unreacted starting material .
- Temperature: Reactions at 80–100°C in refluxing dioxane achieve higher conversions .
| Aryl Halide | Catalyst | Yield (Chloride) | Yield (Bromide) |
|---|---|---|---|
| Cl-substrate | Pd(PPh₃)₄ | 32% | 65% |
How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Purity Check: Re-run chromatography or HPLC to exclude impurities.
- Advanced NMR Techniques: Use DEPT-135 to distinguish CH₃ groups (e.g., pinacol methyls) or HSQC to correlate ¹H–¹³C signals .
- X-ray Validation: Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .
- Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments .
What strategies enable functionalization of this compound for derivative synthesis?
Methodological Answer:
- Boc Deprotection: Treat with TFA in DCM (1:1 v/v) to expose the indole NH for further alkylation or arylation .
- Electrophilic Substitution: React the indole core with electrophiles (e.g., iodonium salts) at the 3-position, leveraging boron’s directing effects .
- Decarboxylative Coupling: Use visible-light photocatalysis to replace the Boc group with radicals (e.g., γ-amino boronic esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
